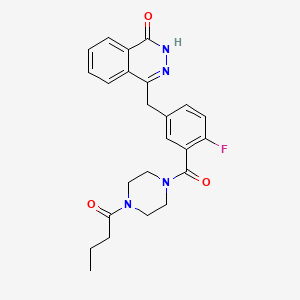
Olaparib impurity 15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of olaparib impurity 15 involves several steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is obtained through the Negishi coupling reaction. The process involves the following steps:
Formation of Phosphonate: 2-formylbenzoic acid reacts with dimethylphosphite to form phosphonate.
Horner-Wadsworth-Emmons Reaction: The phosphonate reacts with an aldehyde to form an olefin.
Hydrolysis and Reaction with Hydrazine Hydrate: The olefin is hydrolyzed under alkaline conditions and then reacted with hydrazine hydrate to form the key intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with N-Boc-piperazine, followed by the removal of the Boc group in hydrochloric acid.
Final Reaction: The final step involves reacting the compound with cyclopropane carbonyl chloride to form this compound
Análisis De Reacciones Químicas
Olaparib impurity 15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylidene moiety.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, dimethylphosphite, and cyclopropane carbonyl chloride. Reaction conditions often involve alkaline hydrolysis and condensation reactions.
Major Products: The major products formed from these reactions include various intermediates and final products that are structurally related to olaparib
Aplicaciones Científicas De Investigación
Olaparib impurity 15 is primarily used in scientific research to study the purity and stability of olaparib. Its applications include:
Chemistry: Used to understand the chemical properties and reactions of olaparib and its impurities.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Important in the development and quality control of olaparib as a pharmaceutical product.
Industry: Used in the pharmaceutical industry to ensure the quality and efficacy of olaparib by monitoring and controlling impurities
Mecanismo De Acción
The mechanism of action of olaparib impurity 15 is related to its structural similarity to olaparib. Olaparib is a selective and potent inhibitor of poly(ADP-ribose) polymerase enzymes, which are involved in DNA repair. By inhibiting these enzymes, olaparib induces cell death in cancer cells with defective DNA repair mechanisms. This compound may exhibit similar inhibitory effects, although its potency and specificity may differ .
Comparación Con Compuestos Similares
Olaparib impurity 15 can be compared with other similar compounds, such as:
Rucaparib: Another poly(ADP-ribose) polymerase inhibitor used in cancer treatment.
Niraparib: A poly(ADP-ribose) polymerase inhibitor with similar applications.
Talazoparib: Known for its potent inhibitory effects on poly(ADP-ribose) polymerase enzymes.
Uniqueness: this compound is unique due to its specific structural configuration and the conditions under which it is formed. .
Propiedades
Número CAS |
2250243-17-3 |
|---|---|
Fórmula molecular |
C24H25FN4O3 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O3/c1-2-5-22(30)28-10-12-29(13-11-28)24(32)19-14-16(8-9-20(19)25)15-21-17-6-3-4-7-18(17)23(31)27-26-21/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,27,31) |
Clave InChI |
ADICBJYTMADKFI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



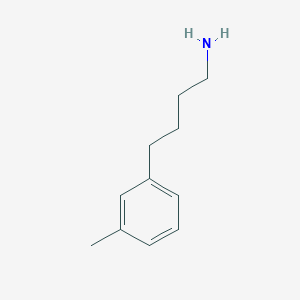
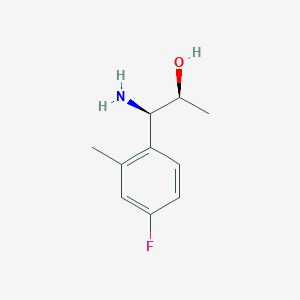
![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
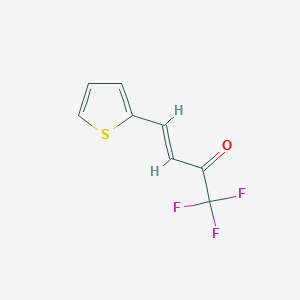
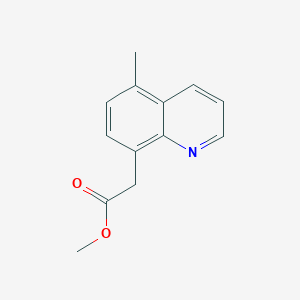
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
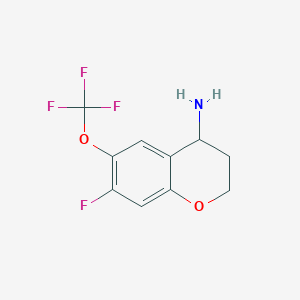
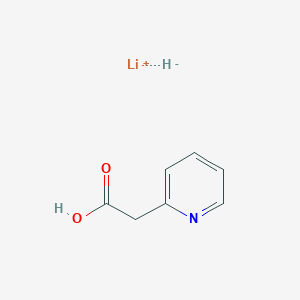

![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)
![(2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid](/img/structure/B13042295.png)

